1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
1-(1,3-Thiazol-2-yl)bicyclo[211]hexane-5-carboxylic acid is a compound with a unique bicyclic structure that incorporates a thiazole ringThe molecular formula of this compound is C10H11NO2S, and it has a molecular weight of 209.27 g/mol .
Preparation Methods
The synthesis of 1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can be achieved through several synthetic routes. One efficient method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through various transformations
Chemical Reactions Analysis
1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the thiazole ring or the bicyclic structure.
Substitution: The compound can undergo substitution reactions, particularly at the thiazole ring, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and the bicyclic structure allow it to bind to various enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
1-(1,3-Thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid can be compared with other similar compounds, such as:
2,5-Disubstituted bicyclo[2.1.1]hexanes: These compounds also feature a rigid bicyclic structure and are used as bioisosteres in drug development.
1,2-Disubstituted bicyclo[2.1.1]hexanes: Similar to the compound , these molecules are synthesized using photochemistry and have applications in creating sp3-rich chemical space.
The uniqueness of this compound lies in its incorporation of a thiazole ring, which provides additional functionalization possibilities and biological activity compared to other bicyclo[2.1.1]hexane derivatives.
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-8(13)7-6-1-2-10(7,5-6)9-11-3-4-14-9/h3-4,6-7H,1-2,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBRBFSRYHYODS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1C2C(=O)O)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287281-66-5 |
Source
|
Record name | 1-(1,3-thiazol-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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